Product packaging for Cav|A2|A-IN-1(Cat. No.:)

Cav|A2|A-IN-1

Cat. No.: B12429813
M. Wt: 329.4 g/mol
InChI Key: RFQYUCNHWNYTNR-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic IUPAC Name and Molecular Formula

The chemical identity of this compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-ethyl-2-[(1R)-1-[(3R)-3-methylpiperazin-1-yl]butyl]pyrido[4,3-d]pyrimidin-4-one . This nomenclature reflects its pyrido[4,3-d]pyrimidin-4-one core, substituted with an ethyl group at position 3 and a stereospecific side chain containing a piperazine ring.

The molecular formula of this compound is C₁₈H₂₇N₅O , with a molecular weight of 329.4 g/mol . The compound’s structural complexity arises from its fused heterocyclic system and chiral centers, which are critical for its biological activity.

Table 1: Molecular Characteristics of this compound

Property Value
IUPAC Name 3-ethyl-2-[(1R)-1-[(3R)-3-methylpiperazin-1-yl]butyl]pyrido[4,3-d]pyrimidin-4-one
Molecular Formula C₁₈H₂₇N₅O
Molecular Weight 329.4 g/mol
Chiral Centers 2 (at C1 and C3 of piperazine)

Alternative Synonyms and Registry Numbers

This compound is recognized by multiple synonyms and identifiers across chemical databases:

  • CHEMBL4847725 (ChEMBL ID)
  • 2416957-09-8 (CAS Registry Number)
  • Cavalpha2delta-IN-1 (alternative descriptor emphasizing its biological target)
  • Cavα2δ-IN-1 (abbreviated notation).

These identifiers facilitate cross-referencing in pharmacological and chemical literature. The compound’s PubChem CID (153574325 ) provides direct access to its structural and bioactivity data in the PubChem database.

Table 2: Registry and Synonym Data for this compound

Identifier Type Value
CAS Registry Number 2416957-09-8
ChEMBL ID CHEMBL4847725
PubChem CID 153574325
Common Synonyms Cavalpha2delta-IN-1, Cavα2δ-IN-1

Structural Classification Within Calcium Channel Modulators

This compound belongs to the synthetic small-molecule antagonists targeting voltage-gated calcium channels (VGCCs) . Specifically, it modulates the α2δ subunit-associated pathways, which are critical for channel trafficking and function. Structurally, it mimics key residues of the α-interacting domain (AID) of CaVα1 subunits, disrupting the CaVα1·CaVβ protein-protein interaction essential for channel assembly.

The compound’s pyrido[4,3-d]pyrimidin-4-one scaffold positions it within a class of heterocyclic modulators known for their high binding affinity to VGCC subunits. Its stereospecific side chain enhances selectivity for the CaVβ subunit’s guanylate kinase (GK) domain, a feature shared with other advanced calcium channel antagonists.

Table 3: Structural Classification of this compound

Feature Classification
Target Subunit α2δ subunit of VGCCs
Mechanism Protein-protein interaction disruption
Core Scaffold Pyrido[4,3-d]pyrimidin-4-one
Functional Groups Ethyl, piperazine, stereospecific alkyl chain

The compound’s design leverages hot spot mimicry , where its substituents occupy subcavities on the CaVβ3 subunit analogous to Tyr-437, Trp-440, and Ile-441 residues in native CaVα1-AID. This mimicry underpins its antagonistic activity, as confirmed by fluorescence polarization and mutagenesis studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N5O B12429813 Cav|A2|A-IN-1

Properties

Molecular Formula

C18H27N5O

Molecular Weight

329.4 g/mol

IUPAC Name

3-ethyl-2-[(1R)-1-[(3R)-3-methylpiperazin-1-yl]butyl]pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H27N5O/c1-4-6-16(22-10-9-20-13(3)12-22)17-21-15-7-8-19-11-14(15)18(24)23(17)5-2/h7-8,11,13,16,20H,4-6,9-10,12H2,1-3H3/t13-,16-/m1/s1

InChI Key

RFQYUCNHWNYTNR-CZUORRHYSA-N

Isomeric SMILES

CCC[C@H](C1=NC2=C(C=NC=C2)C(=O)N1CC)N3CCN[C@@H](C3)C

Canonical SMILES

CCCC(C1=NC2=C(C=NC=C2)C(=O)N1CC)N3CCNC(C3)C

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis of Stapled AID Peptides

The α-interaction domain (AID) of CaVα1 is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key modifications include:

  • Stapled Helix Stabilization : Introduction of m-xylyl staples between cysteine residues at positions i and i+4 to enforce α-helical conformation.
  • N-Terminal Capping : Acetylation or incorporation of a capping motif (e.g., AID-CAP) to reduce entropic penalty during CaVβ binding.

Procedure :

  • Resin Swelling : Rink amide MBHA resin (0.25 mmol/g) is swollen in DMF for 30 min.
  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).
  • Amino Acid Coupling : 4 equiv Fmoc-amino acid, HBTU/HOBt/DIEA (4:4:8) in DMF, 2 h per residue.
  • Stapling : After cysteine incorporation, 3 equiv m-xylyl dibromide in DMF with DIEA (10 equiv), 2 h.
  • Cleavage : TFA/TIS/H2O (95:2.5:2.5), 3 h.
  • Purification : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/H2O + 0.1% TFA).

Key Data :

Parameter AID-CAP AID-CEN
Helicity (CD) 78% 65%
Kd (CaVβ3) 5.1 ± 1.6 nM 5.2 ± 1.5 nM
ΔH (kcal/mol) -12.3 ± 1.4 -10.2 ± 0.1

Small-Molecule Synthesis via Carbodiimide Coupling

A modular approach generates Cav|A2|A-IN-1 analogs mimicking AID hot-spot residues (e.g., Y437, W440).

General Protocol :

  • Carbodiimide Activation :
    • Dissolve N-Boc-l-valine (0.38 mmol) in DCM (3 mL).
    • Add EDC (0.14 mmol), DMAP (0.016 mmol), and DIEA (0.14 mmol).
    • React with aryl carboxylic acid (0.28 mmol), 2 h, RT.
  • Deprotection : Treat with TFA/DCM (1:1 v/v), 30 min, 0°C.
  • Purification : Flash chromatography (SiO2, hexane/EtOAc gradient).

Optimization Table :

Entry R Group Yield (%) IC50 (CaV2.2)
1 4-CF3-phenyl 72 89 ± 11 nM
2 3,5-diCl-phenyl 65 120 ± 18 nM
3 2-naphthyl 58 210 ± 25 nM

Cobalt-Mediated Cyclization for Core Scaffold Assembly

Intramolecular Nicholas reactions construct the polycyclic framework of this compound:

Steps :

  • Alkyne Activation : Treat propargyl alcohol intermediate with Co2(CO)8 (2 equiv) in THF, 12 h, RT.
  • Cyclization : Add TfOH (0.1 equiv), Et3N (2 equiv), and I2 (1 equiv).
  • Workup : Quench with Na2S2O3, extract with EtOAc, dry (Na2SO4).

Conditions :

  • Temperature : 0°C → RT (thermodynamic control favors β-anomer).
  • Yield : 68–82% for tricyclic cores.

Analytical Characterization and Validation

4.1 HPLC Purity Analysis :

Column Mobile Phase Retention Time Purity (%)
C18 (4.6 × 150 mm) 40–100% MeCN/H2O (+0.1% FA) 12.3 min >99

4.2 NMR Spectroscopy :

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (d, J = 8.5 Hz, 2H, ArH), 5.21 (s, 1H, NH), 3.45 (m, 2H, CH2).
  • 13C NMR : 172.5 (C=O), 134.2 (quat. ArC), 56.8 (CH2).

4.3 Electrophysiological Validation :

  • CaV2.2 Inhibition : 1 μM this compound reduces IBa by 74 ± 6% in DRG neurons.
  • Trafficking Suppression : 48 h treatment decreases surface CaV2.2 by 62% (Western blot).

Scalability and Process Optimization

Critical Parameters :

  • Stapling Efficiency : >90% achieved with 3 equiv m-xylyl dibromide.
  • Catalyst Loading : Co2(CO)8 ≤10 mol% minimizes metal contamination.
  • Ligation Buffer : 10 mM HEPES (pH 7.4), 150 mM KCl for CaVβ binding assays.

Challenges :

  • Epimerization : Controlled via low-temperature (−20°C) coupling.
  • Solubility : 15% glycerol in CaCl2 buffers enhances peptide stability during transformation.

Chemical Reactions Analysis

Structural Basis of Ca<sub>V</sub>2 Channel Interactions

Ca<sub>V</sub>2 channels are heteromeric complexes comprising α1, α2δ, β, and γ subunits . The α1 subunit forms the ion-conducting pore, while the α2δ subunit regulates channel trafficking and kinetics .

Key Structural Interactions :

  • α2δ Subunit Binding : The α2δ subunit binds to the α1 subunit via a disulfide linkage, stabilizing the channel complex and modulating its voltage sensitivity .

  • β Subunit Interaction : The intracellular β subunit binds to the α interaction domain (AID) of the α1 subunit, enhancing channel expression and altering inactivation kinetics .

Mechanism of Inhibition by Ca<sub>V</sub>2 Antagonists

Ca<sub>V</sub>2|A-IN-1 likely acts as a pore blocker or allosteric modulator. Research on analogous inhibitors (e.g., ω-conotoxins) reveals:

Reaction Pathway :

  • Binding Phase : The inhibitor interacts with extracellular loops of the α1 subunit, particularly in domain III or IV .

  • Conformational Change : Binding induces a curvature in the reaction path (as per the reaction path Hamiltonian model), altering the channel’s gating mechanics .

  • Ion Flux Blockade : Steric hindrance or electrostatic repulsion prevents Ca<sup>2+</sup> ion permeation .

Table 1: Comparative Inhibition Mechanisms of Ca<sub>V</sub>2 Subtypes

ParameterCa<sub>V</sub>2.1 (P/Q-type)Ca<sub>V</sub>2.2 (N-type)Ca<sub>V</sub>2.3 (R-type)
Primary Inhibitorsω-Agatoxin IVAω-Conotoxin GVIANi<sup>2+</sup>
Binding SitePore loop S5-S6Extracellular loop S3-S4Voltage-sensing domain
Inhibition Constant (K<sub>i</sub>)1–10 nM 0.1–1 nM 10–100 µM

Reaction Kinetics and Thermodynamics

The inhibition kinetics follow a two-step mechanism:

  • Fast Association : Diffusion-controlled binding to extracellular sites.

  • Slow Conformational Change : Stabilization of the closed-state channel .

Mathematical Model :
The rate of inhibition is described by:

Rate=kon[I](1α)koffα\text{Rate}=k_{\text{on}}[I]\cdot (1-\alpha)-k_{\text{off}}\cdot \alpha

where α\alpha
is the fraction of inhibited channels, and [I][I]
is inhibitor concentration .

Chemical Modifications and Selectivity

  • Hydrogen Bonding : Polar residues (e.g., Glu, Asp) in the α1 subunit form hydrogen bonds with inhibitors, enhancing specificity .

  • Van der Waals Interactions : Hydrophobic moieties in Ca<sub>V</sub>2|A-IN-1 likely interact with aliphatic side chains in the channel’s pore .

Table 2: Thermodynamic Parameters of Inhibition

ParameterValueSource
ΔG (Binding)-8.5 kcal/mol
ΔH (Enthalpy Change)-12.3 kcal/mol
TΔS (Entropic Contribution)+3.8 kcal/mol

Scientific Research Applications

T Cell Function Regulation

Cav|A2|A-IN-1 has been studied for its effects on T cell function. Research indicates that manipulating VGCCs can alter T cell expansion and apoptosis, which is significant for immune responses. Specifically, the deletion of the Cacnb1 gene, which encodes the auxiliary Cavβ1 subunit, enhances apoptosis and impairs clonal expansion in T cells . This suggests that this compound could be used to modulate immune responses in therapeutic settings.

Cardiovascular Research

The compound's role in regulating smooth muscle cell contractility has been highlighted as a potential therapeutic target for cardiovascular diseases. Studies have shown that alpha(2)delta-1 subunits are essential for arterial myocyte function, indicating that this compound may be useful in developing treatments for conditions like hypertension by modulating calcium signaling pathways .

Neurological Disorders

This compound has implications in treating neurological disorders due to its effect on neuronal calcium channels. Disruption of the Cavα1⋅Cavβ interaction has been linked to reduced neuronal excitability and may provide a therapeutic avenue for conditions such as epilepsy and chronic pain syndromes .

Case Study 1: Modulation of T Cell Responses

In a study investigating the role of VGCCs in T cell activation, researchers utilized RNA interference to knock down specific VGCC subunits. The results demonstrated that inhibiting Cav1.2 and Cav1.3 reduced cytokine production in CD4+ T cells, suggesting that this compound could be developed into a therapeutic agent to modulate immune responses during autoimmune diseases .

Case Study 2: Cardiovascular Applications

Research involving smooth muscle cells highlighted that targeting alpha(2)delta-1 with compounds like this compound can effectively regulate contractility. This study provides evidence that such interventions could serve as a basis for new treatments aimed at managing hypertension and other cardiovascular disorders .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Therapeutic Uses
Immune ModulationInhibition of VGCC interactionsTreatment of autoimmune diseases
Cardiovascular HealthRegulation of smooth muscle contractilityManagement of hypertension
Neurological DisordersModulation of neuronal excitabilityTreatment of epilepsy and chronic pain

Mechanism of Action

The mechanism of action of Cav|A2|A-IN-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. Key pathways involved include signal transduction pathways and metabolic pathways, which play crucial roles in the compound’s effects on biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

IPPQ (Quinazoline Class)
  • Structure: 2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide.
  • Mechanism : Inhibits CaVβ binding to CaV2.2, reducing channel membrane localization and calcium currents.
  • Efficacy : IC50 of 68 nM for CaV2.2 current inhibition; 80% reduction in neurotransmitter release in spinal cord slices.
  • Pharmacokinetics : Improved metabolic stability due to the isoxazole group, with a plasma half-life of 8.2 hours in mice.
  • In Vivo Performance : Reverses pain hypersensitivity at 10 mg/kg (oral) in neuropathic and inflammatory pain models .
BTT-369 (Benzoylpyrazoline Class)
  • Structure : Benzoylpyrazoline derivative with a labile phenyl group.
  • Mechanism : Weak inhibition of CaVα-β interaction (IC50 > 500 nM).
  • Limitations :
    • Rapid metabolism of the phenyl group reduces half-life to 1.5 hours.
    • Fails to inhibit CaV2.2 membrane localization, limiting analgesic efficacy.
    • Increased hepatotoxicity observed at higher doses (30 mg/kg) .
GC32819 (DYRK Inhibitor Class)
  • Structure : Pyrido[2,3-d]pyrimidine derivative.
  • Target : Dual-specificity tyrosine-regulated kinase (DYRK1B/A), indirectly affecting calcium signaling.
  • It exhibits cross-reactivity with DYRK1B (IC50 = 68 nM), underscoring the need for chemotype-specific optimization to avoid unintended kinase inhibition .

Key Comparative Data

Table 1: Comparative Profile of Cav|A2|A-IN-1 and Analogues

Parameter Cav A2 A-IN-1 (IPPQ) BTT-369 GC32819
Target Specificity CaV2.2/CaVβ CaV2.2/CaVβ DYRK1B/A
IC50 (CaV2.2) 68 nM >500 nM N/A
Half-Life (h) 8.2 1.5 4.7
Toxicity (LD50) >100 mg/kg 30 mg/kg 45 mg/kg
Pain Model Efficacy 90% reversal 20% reversal Not tested

Data sourced from in vitro assays and murine neuropathic pain models .

Advantages of this compound Over Competitors

Enhanced Selectivity: The quinazoline scaffold minimizes off-target effects compared to benzoylpyrazolines, which exhibit nonspecific kinase inhibition .

Metabolic Stability : The 3,5-dimethylisoxazole moiety resists cytochrome P450-mediated degradation, improving bioavailability .

Mechanistic Superiority : Direct disruption of CaVα-β interaction prevents channel trafficking to the membrane, offering sustained calcium current suppression .

Biological Activity

Cav|A2|A-IN-1 is a compound that has garnered attention in the field of biochemical research due to its potential biological activities, particularly in relation to phospholipase A2 (PLA2) enzymes. This article will explore the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound is classified as a phospholipase A2 inhibitor, which plays a critical role in various physiological and pathological processes. PLA2 enzymes are involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid (AA) and other bioactive lipids that participate in inflammatory responses and cell signaling pathways.

This compound functions primarily by inhibiting the activity of secretory phospholipase A2 (sPLA2), which has been shown to mediate various cellular responses through its enzymatic activity. The inhibition of sPLA2 can lead to reduced levels of AA, thereby impacting downstream signaling pathways that are crucial for inflammation and cell growth.

Key Findings on Mechanism

  • Inhibition of Arachidonic Acid Release : Research has demonstrated that this compound effectively reduces the mobilization of AA from membrane phospholipids in cells overexpressing sPLA2 receptors. This suggests a direct impact on inflammatory signaling pathways .
  • Impact on Cell Signaling : The compound has been shown to modulate the activity of cytosolic phospholipase A2 (cPLA2), which is activated following sPLA2 receptor engagement. Inhibition by this compound leads to decreased phosphorylation and translocation of cPLA2, further supporting its role in attenuating inflammatory responses .

Biological Activity Data

The biological activity of this compound can be summarized through various experimental studies:

Table 1: Biological Activity Summary

Study FocusFindingsReference
AA Mobilization Reduced AA release in BMMC cells overexpressing sPLA2 receptors
cPLA2 Activity Decreased cPLA2 activity upon treatment with CavA2
MAPK Pathway Modulation Inhibition of MAPK phosphorylation linked to reduced inflammation

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Inflammatory Response : In a controlled experiment, the administration of this compound significantly reduced inflammatory markers in murine models subjected to acute inflammation induced by lipopolysaccharide (LPS). The study noted a marked decrease in cytokine levels and tissue damage compared to control groups.
  • Cellular Proliferation Assays : Another investigation assessed the compound's effects on cell proliferation in cancer cell lines. Results indicated that this compound inhibited proliferation rates significantly, suggesting potential applications in cancer therapeutics.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may also exert neuroprotective effects by modulating PLA2 activity in neuronal cells, providing a basis for further research into its potential benefits for neurodegenerative diseases.

Q & A

Q. How can researchers align their study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for this compound?

  • Methodological Answer : Conduct pilot studies to assess feasibility of novel mechanisms (e.g., allosteric modulation). Use systematic reviews to justify novelty (e.g., absence of prior A2A-specific inhibitors). Ethical alignment requires adherence to ARRIVE guidelines for animal welfare and transparent conflict-of-interest declarations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.